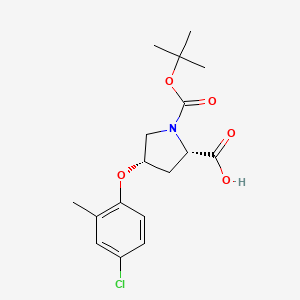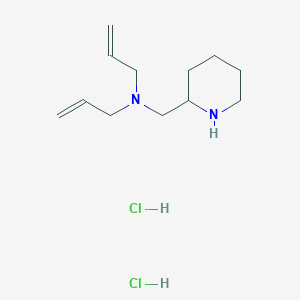
n-Allyl-n-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride
Descripción general
Descripción
N-Allyl-n-(2-piperidinylmethyl)-2-propen-1-amine dihydrochloride, also known as NAPM-2-PDC, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. NAPM-2-PDC is a derivative of the amine group of compounds, and has a distinct structure due to the presence of the allyl and piperidinylmethyl groups. This compound has been used in various studies, ranging from biochemistry and physiology to pharmacology and toxicology.
Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Intramolecular Amination
A study demonstrated the use of Gold(I) catalysts for the intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives. This process allows for the efficient synthesis of complex nitrogen-containing cycles, offering a method for the net syn addition of amine relative to the departing hydroxyl group (Mukherjee & Widenhoefer, 2011).
Asymmetric Synthesis of Aminoindolizidine
Another research highlighted the diastereoselective addition of allylmagnesium chloride to 1-Allyl-2-pyrroleimines, derived from amino acids, to yield secondary amines. This method facilitates the construction of indolizidine derivatives, important scaffolds in medicinal chemistry, through a series of transformations including ring-closing metathesis (Albano et al., 2008).
Zirconium-Mediated Coupling Reactions
Research on zirconium-mediated synthesis provided an effective strategy for the synthesis of allylamines from simple amines and enol ethers. This approach also permits the synthesis of amino alcohol derivatives, contributing to the formal total synthesis of alkaloids like coniine (Barluenga et al., 2004).
Rhodium(III)-Catalyzed Allylic C-H Bond Amination
A groundbreaking study introduced intramolecular allylic amination using rhodium(III) for the first time, enabling the selective synthesis of cyclic amines such as pyrrolidines and piperidines from ω-unsaturated N-sulfonylamines. This chemoselective activation of C(sp3)-H bonds provides access to a variety of substituted cyclic amines (Cochet et al., 2012).
Recent Developments in Asymmetric Allylic Amination Reactions
A review on asymmetric allylic aminations highlighted the importance of this reaction in synthetic organic chemistry due to the utility of allylic amines in bioactive agents and synthetic intermediates. The review discusses various methods and their mechanistic aspects, providing insight into the scope and limitations of current methodologies (Grange, Clizbe, & Evans, 2016).
Propiedades
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h3-4,12-13H,1-2,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRNPHQSUWTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




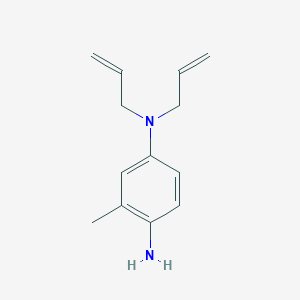
![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)
![1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398230.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1398232.png)
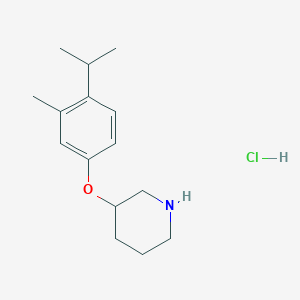
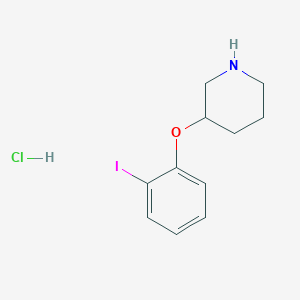

![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)


![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
